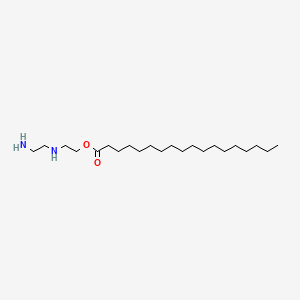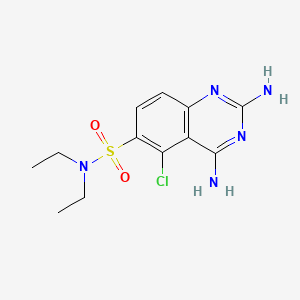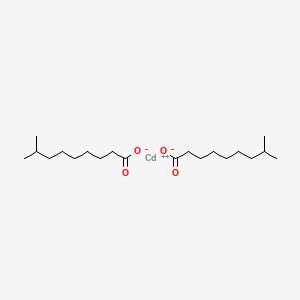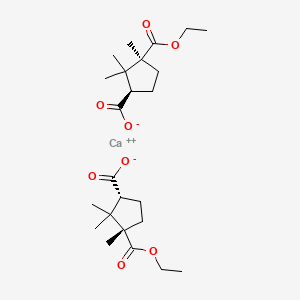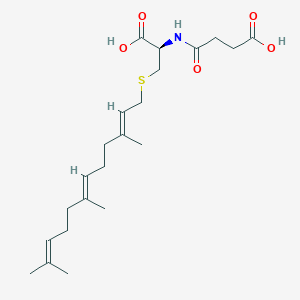
N-Succinyl-S-farnesyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Succinyl-S-farnesyl-L-cysteine is a novel isoprenylcysteine analog known for its anti-inflammatory properties. It has been shown to improve the appearance and signs of aging, as well as ameliorate inflammatory skin disorders . This compound is particularly significant in the field of cosmetics and dermatology due to its broad spectrum of benefits for skin health .
Vorbereitungsmethoden
The synthesis of N-Succinyl-S-farnesyl-L-cysteine involves the reaction of farnesylcysteine with succinic anhydride under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
N-Succinyl-S-farnesyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified isoprenylcysteine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Succinyl-S-farnesyl-L-cysteine has a wide range of scientific research applications. In chemistry, it is used as a model compound to study isoprenylcysteine analogs and their properties . In biology and medicine, it has been shown to inhibit pro-inflammatory cytokine release and reduce oxidative stress in various cell types . This makes it a promising candidate for the treatment of inflammatory skin disorders and other conditions related to oxidative stress . Additionally, its anti-aging properties have led to its use in cosmetic formulations to improve skin texture and appearance .
Wirkmechanismus
The mechanism of action of N-Succinyl-S-farnesyl-L-cysteine involves the inhibition of G-protein coupled receptor (GPCR) and toll-like receptor (TLR) signaling pathways . By inhibiting these pathways, the compound reduces the release of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects . This mechanism is particularly effective in reducing inflammation and oxidative stress in skin cells .
Vergleich Mit ähnlichen Verbindungen
N-Succinyl-S-farnesyl-L-cysteine is unique among isoprenylcysteine analogs due to its broad spectrum of benefits for skin health . Similar compounds include N-acetyl-S-farnesyl-L-cysteine and other isoprenylcysteine derivatives . While these compounds also exhibit anti-inflammatory properties, this compound has been shown to be more effective in clinical studies for improving skin appearance and reducing signs of aging .
Eigenschaften
CAS-Nummer |
1227280-11-6 |
|---|---|
Molekularformel |
C22H35NO5S |
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
4-[[(1R)-1-carboxy-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H35NO5S/c1-16(2)7-5-8-17(3)9-6-10-18(4)13-14-29-15-19(22(27)28)23-20(24)11-12-21(25)26/h7,9,13,19H,5-6,8,10-12,14-15H2,1-4H3,(H,23,24)(H,25,26)(H,27,28)/b17-9+,18-13+/t19-/m0/s1 |
InChI-Schlüssel |
DRELUHKTGTYHAT-IRPIDOHDSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)CCC(=O)O)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)CCC(=O)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


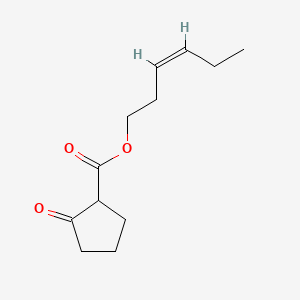
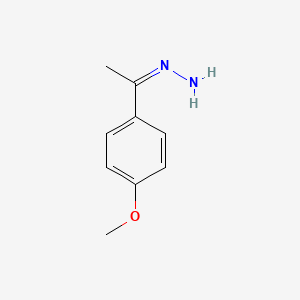
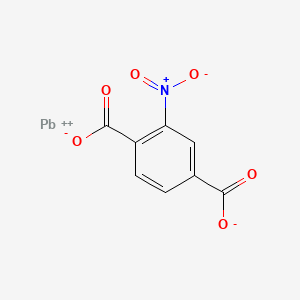
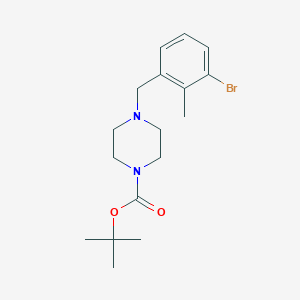


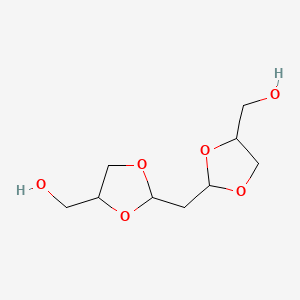

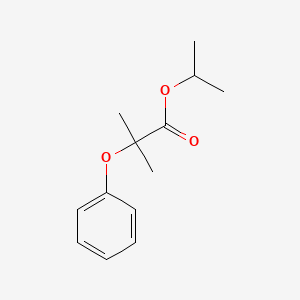
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
